

10-Nitrooleate solubility in aqueous buffers

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Compound of Interest

Compound Name: 10-Nitrooleate

Cat. No.: B15139382

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Technical Support Center: 10-Nitrooleate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **10-nitrooleate** in aqueous buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful preparation of **10-nitrooleate** solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **10-nitrooleate**?

10-Nitrooleate, a nitrated derivative of oleic acid, is a lipophilic molecule with limited solubility in aqueous buffers. Like other long-chain fatty acids, it is poorly soluble in water.^[1] It is, however, soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).^{[2][3][4]}

Q2: Can I dissolve **10-nitrooleate** directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers such as Phosphate Buffered Saline (PBS) is challenging and generally not recommended for achieving high concentrations. Oleic acid, the parent compound of **10-nitrooleate**, shows a tendency to aggregate at concentrations below 1 μM in phosphate buffer at pH 7.4.^[1] It is expected that **10-nitrooleate** will exhibit similarly low aqueous solubility. For most applications, a stock solution in an organic solvent is prepared first and then diluted into the aqueous buffer.

Q3: What are the recommended organic solvents for making a stock solution?

Ethanol and DMSO are the most commonly used solvents for preparing stock solutions of **10-nitrooleate**.^{[2][3][4]} It is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as it can affect cell viability.^{[5][6]}

Q4: What is the critical micelle concentration (CMC) of **10-nitrooleate**?

The exact critical micelle concentration (CMC) for **10-nitrooleate** is not readily available in the literature. However, like other fatty acids, it is an amphiphilic molecule and will form micelles in aqueous solutions at concentrations above its CMC.^{[1][7]} The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) spontaneously.^[7] For long-chain fatty acids, this can occur at very low concentrations.^[1]

Q5: How does pH affect the solubility of **10-nitrooleate**?

The solubility of fatty acids in aqueous solutions is pH-dependent. At neutral or alkaline pH, the carboxylic acid group is deprotonated, forming a carboxylate salt which is more water-soluble than the protonated form. Therefore, increasing the pH of the buffer can enhance the solubility of **10-nitrooleate**. However, even in its salt form, the long hydrocarbon chain limits its solubility in aqueous media.

Solubility Data

The following table summarizes the available solubility data for **10-nitrooleate**. Note that quantitative data in aqueous buffers is scarce due to the compound's low solubility.

Solvent	Concentration	Temperature	Notes	Source
Ethanol	1 mg/mL	Not Specified	Clear solution	[2] [3] [8] [9]
Ethanol	0.1 - 1 mg/mL	Not Specified	For a 1:1 mixture of 9- and 10-nitrooleate	[10]
DMSO	Not Specified	Not Specified	Used as a co-solvent for in vivo studies	[11]
Phosphate Buffer (pH 7.4)	< 1 μ M (estimated)	37°C	Based on data for oleic acid, which aggregates at this concentration.	[1]

Experimental Protocols

Protocol 1: Preparation of a **10-Nitrooleate** Stock Solution in Ethanol

This protocol describes the preparation of a 1 mg/mL stock solution of **10-nitrooleate** in ethanol.

Materials:

- **10-Nitrooleate** (solid)
- Anhydrous ethanol (200 proof)
- Sterile microcentrifuge tubes or glass vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Weigh the desired amount of **10-nitrooleate** in a sterile container.
- Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 1 mg/mL.
- Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[\[2\]](#)
- To aid dissolution, the tube may be gently warmed to 37°C and sonicated for a short period.[\[8\]](#)
- Store the stock solution at -20°C for long-term storage.[\[8\]](#)[\[9\]](#) It is recommended to store in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using an Ethanol Stock

This protocol details the dilution of the ethanol stock solution into an aqueous buffer for cell culture or other in vitro assays.

Materials:

- **10-Nitrooleate** stock solution in ethanol (from Protocol 1)
- Sterile aqueous buffer (e.g., PBS, cell culture medium)
- Sterile polypropylene tubes

Procedure:

- Warm the desired aqueous buffer to 37°C.
- In a sterile tube, add the required volume of the aqueous buffer.
- While gently vortexing the buffer, add the desired volume of the **10-nitrooleate** ethanol stock solution dropwise to the buffer. This rapid mixing helps to disperse the compound and prevent immediate precipitation.

- Ensure the final concentration of ethanol in the working solution is low (typically <0.5%) to minimize solvent toxicity to cells.[\[5\]](#)[\[6\]](#)
- Use the freshly prepared working solution immediately for your experiment.

Note on using Bovine Serum Albumin (BSA): For cell culture experiments, it is common practice to complex fatty acids with fatty acid-free BSA to improve their stability and delivery to cells. This can be achieved by adding the **10-nitrooleate** stock solution to a pre-warmed solution of BSA in your buffer or medium, followed by a short incubation period (e.g., 15-30 minutes at 37°C) with gentle agitation.[\[6\]](#)

Troubleshooting Guide

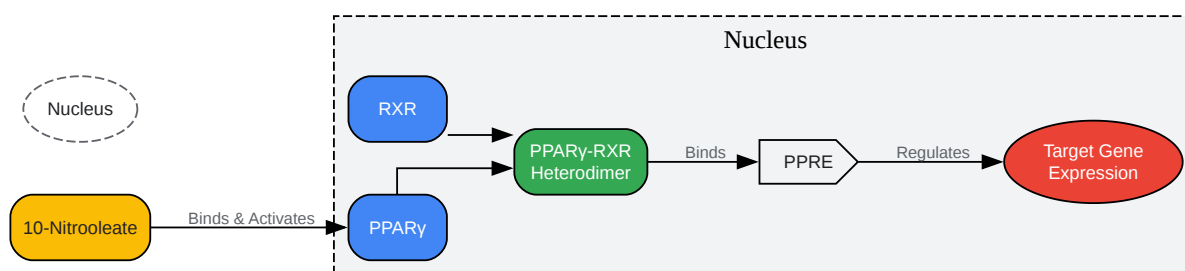
Issue	Possible Cause	Recommended Solution
Precipitate forms when diluting the stock solution into aqueous buffer.	The concentration of 10-nitrooleate exceeds its solubility limit in the aqueous buffer.	<ul style="list-style-type: none">- Increase the volume of the aqueous buffer to further dilute the compound.- Increase the final concentration of the co-solvent (e.g., ethanol or DMSO), but be mindful of its potential effects on your experimental system.- Add fatty acid-free BSA to the aqueous buffer before adding the 10-nitrooleate stock to help solubilize and stabilize the compound.
The solid 10-nitrooleate is difficult to dissolve in the organic solvent.	<ul style="list-style-type: none">The solvent may not be of high purity (e.g., contains water).The compound may have been stored improperly.	<ul style="list-style-type: none">- Use anhydrous (200 proof) ethanol or high-purity DMSO.- Gently warm the solution to 37°C and sonicate for a few minutes.[8]
Inconsistent experimental results.	The 10-nitrooleate solution may not be stable over time, leading to degradation or aggregation. The working solution was not freshly prepared.	<ul style="list-style-type: none">- Always prepare fresh working solutions of 10-nitrooleate in aqueous buffers immediately before use.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Cell toxicity observed at low concentrations of 10-nitrooleate.	The toxicity may be due to the organic solvent used for the stock solution.	<ul style="list-style-type: none">- Prepare a vehicle control containing the same final concentration of the organic solvent (e.g., ethanol or DMSO) as in your experimental samples to assess solvent toxicity.- Reduce the final concentration

of the organic solvent in your working solution to a non-toxic level (typically <0.5%).

Signaling Pathways and Experimental Workflows

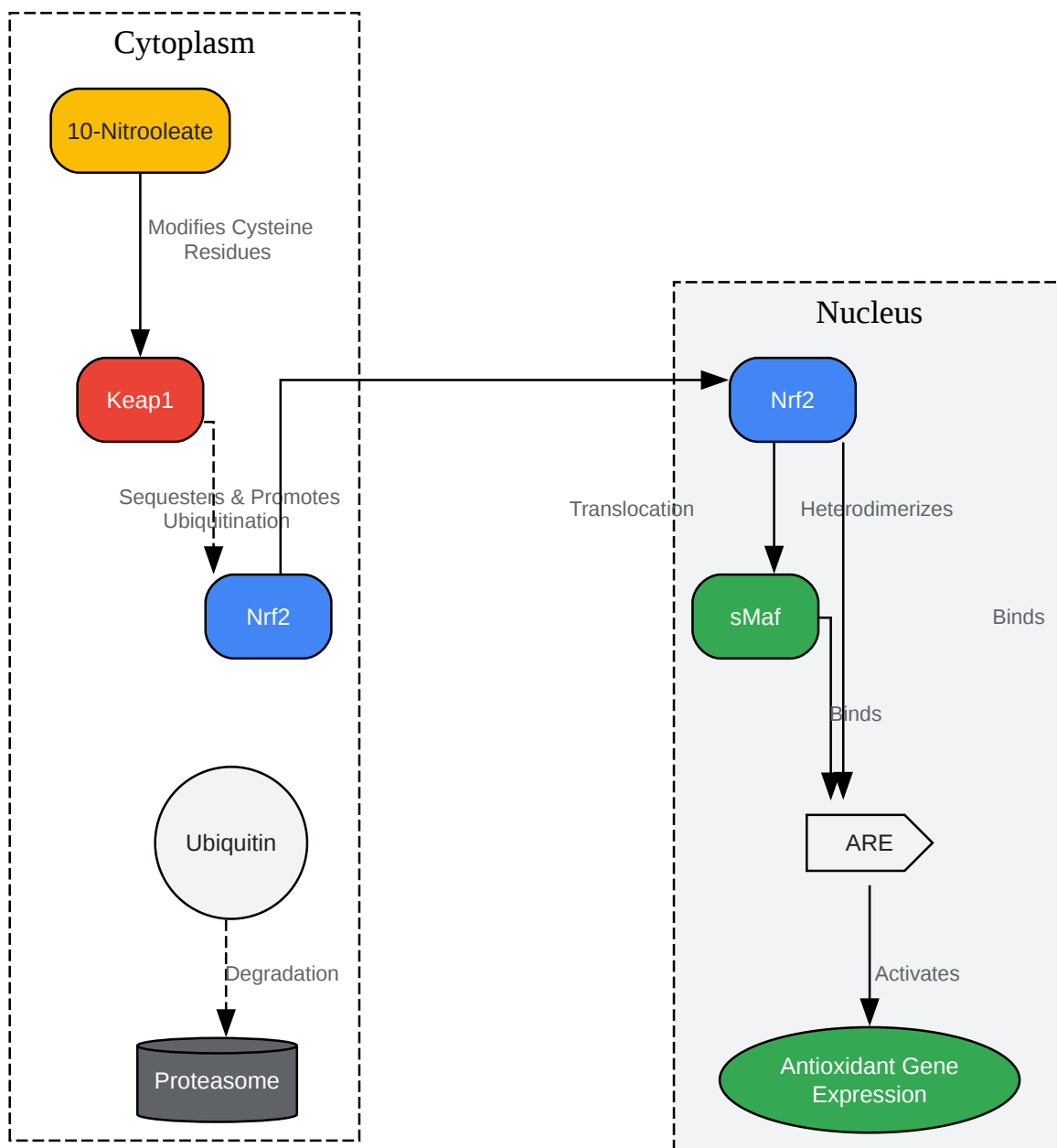
Signaling Pathways

10-Nitrooleate is known to exert its biological effects through the modulation of key signaling pathways, primarily by activating Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][10]



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10-Nitrooleate activation of the PPAR γ signaling pathway.

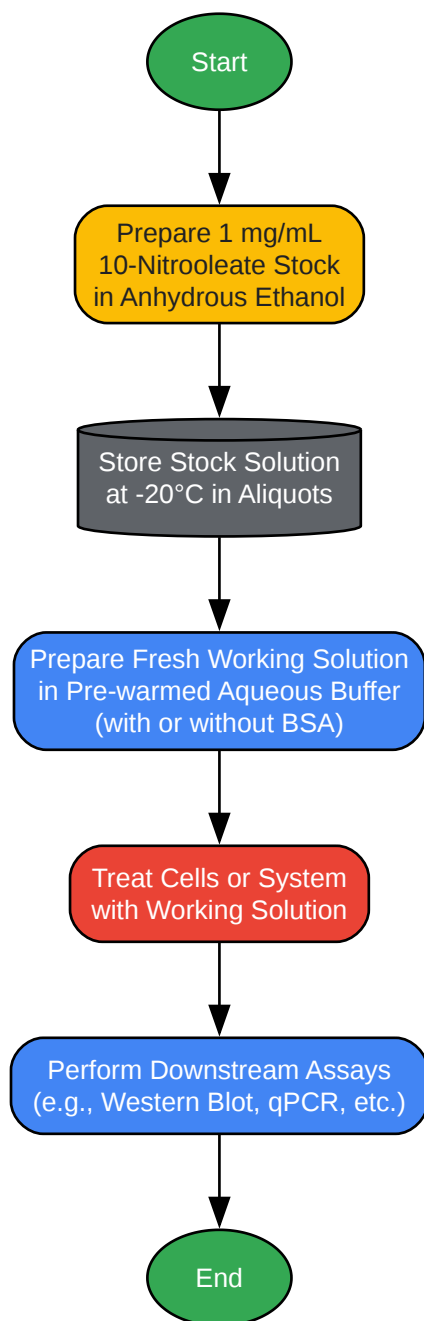


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10-Nitrooleate activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for preparing and using **10-nitrooleate** in a typical cell-based experiment.



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General experimental workflow for using **10-nitrooleate**.

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